Product packaging for 5-Methyl-5h-pyrido[4,3-b]indole(Cat. No.:CAS No. 61406-19-7)

5-Methyl-5h-pyrido[4,3-b]indole

Cat. No.: B3354961
CAS No.: 61406-19-7
M. Wt: 182.22 g/mol
InChI Key: OSJLOPGPFMIKTH-UHFFFAOYSA-N
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Description

5-Methyl-5H-pyrido[4,3-b]indole is a methylated derivative of the β-carboline alkaloid core, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. The tricyclic pyrido[4,3-b]indole structure is a key motif in developing novel therapeutic agents. Recent research highlights the significant potential of this chemical class, particularly in oncology. Pyrido[4,3-b]indole-based hybrids have demonstrated strong anticancer potency against aggressive breast carcinoma cell lines, including triple-negative subtypes, by inducing cell cycle arrest and promoting apoptotic cell death . Molecular docking studies suggest these compounds exhibit binding affinity toward the epidermal growth factor receptor (EGFR), a key target in cancer therapy . Beyond oncology, hydrogenated derivatives of the pyrido[4,3-b]indole scaffold have been investigated as potential neuroprotective agents. Studies indicate these compounds can modulate glutamate-dependent calcium ion uptake in cerebral synaptosomes, pointing to their relevance in researching neurodegenerative disorders . Researchers can utilize this compound as a key intermediate or pharmacophore for synthesizing novel molecules targeting these and other critical biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B3354961 5-Methyl-5h-pyrido[4,3-b]indole CAS No. 61406-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJLOPGPFMIKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452529
Record name 5H-Pyrido[4,3-b]indole, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61406-19-7
Record name 5H-Pyrido[4,3-b]indole, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 5 Methyl 5h Pyrido 4,3 B Indole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrido[4,3-b]indole System

The pyrido[4,3-b]indole system is susceptible to electrophilic aromatic substitution, primarily on the electron-rich carbazole moiety. The indole (B1671886) part of the molecule generally directs electrophiles to the C-9 position.

A key example of electrophilic substitution is the bromination of the parent compound, 5H-pyrido[4,3-b]indole. Reaction with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature yields 9-bromo-5H-pyrido[4,3-b]indole nih.gov. This brominated intermediate serves as a versatile precursor for introducing various aryl groups at the 9-position via Suzuki coupling reactions, demonstrating the utility of electrophilic halogenation in the further functionalization of the carboline core nih.gov.

The indole ring's nucleophilic character is evident at the C3 position, making it a good platform for synthesis researchgate.net. While specific examples for the 5-methyl derivative are less common in the literature, the general reactivity pattern of the parent γ-carboline system suggests that positions on the benzene ring of the indole moiety are the most likely sites for electrophilic attack.

Nucleophilic substitution reactions on the pyrido[4,3-b]indole system are less common for the carbocyclic part of the molecule unless activated by electron-withdrawing groups. However, the pyridine (B92270) ring can be susceptible to nucleophilic attack, particularly if a leaving group is present. For instance, chloro-substituted pyrido[4,3-b]indoles can undergo substitution by various diamines to furnish amino-alkylamino derivatives researchgate.net.

Table 1: Electrophilic Bromination of 5H-pyrido[4,3-b]indole

ReactantReagentSolventProductReaction Type
5H-pyrido[4,3-b]indoleN-bromosuccinimide (NBS)DMF9-bromo-5H-pyrido[4,3-b]indoleElectrophilic Aromatic Substitution

Functional Group Interconversions and Derivatization Strategies

Derivatization of the 5-Methyl-5h-pyrido[4,3-b]indole core is crucial for modifying its properties. A primary site for derivatization is the nitrogen at the 5-position. N-methylation of the parent 5H-pyrido[4,3-b]indole or its derivatives is a common strategy. This can be achieved using reagents like iodomethane in the presence of a base such as potassium tert-butoxide nih.gov. This transformation is significant as the 5-methyl group can influence the biological activity of the resulting compounds nih.gov.

Another key strategy involves the quaternization of the indole nitrogen followed by reaction with nucleophiles. For example, a gramine derivative of a related pyrido[4,3-b]indol-3-one can be treated with iodomethane to form a quaternary salt. This activated intermediate can then react with ammonia or amines to introduce new functional groups nih.gov.

Furthermore, functional groups on the carboline skeleton can be interconverted. For instance, hydroxyl groups can be benzoylated, and the resulting pyridoindolones can be converted into their chloro-derivatives, which are then susceptible to nucleophilic substitution researchgate.net. Hydrazide derivatives of pyrido[4,3-b]indoles have been reacted with methyl isothiocyanate to form 2,4-dihydro-1,2,4-triazole-3-thiones, showcasing the versatility of functional group transformations nih.gov.

Table 2: Derivatization Reactions of the Pyrido[4,3-b]indole System

Starting MaterialReagentsProduct TypeTransformation
Pyrido[4,3-b]indol-3-one derivative1. Iodomethane, 2. AmmoniaAminated derivativeGramine-type reaction
Pyrido[4,3-b]indol-3-onePotassium tert-butoxide, IodomethaneN-methylated productN-alkylation
Hydroxylated pyridoindoloneBenzoyl chloride, then chlorinating agentChloro-pyridoindoleHydroxyl to Chloro conversion
Carboxylic acid hydrazide derivativeMethyl isothiocyanateTriazole-thione derivativeHeterocycle formation

Oxidation, Reduction, and Rearrangement Pathways

The pyrido[4,3-b]indole nucleus can undergo both oxidation and reduction reactions. The metabolic activation of several 3-amino-1-methyl-5H-pyrido[4,3-b]indole derivatives (related to the core structure) often involves enzymatic oxidation, highlighting the susceptibility of the ring system to such transformations nih.govacs.orgacs.org. The transformation of certain pyridoxepinoindolones into pyridocarbazolequinones by treatment with alkali and air is another example of an oxidation process affecting this class of compounds rsc.org.

Reduction of the pyrido[4,3-b]indole system has also been documented. Catalytic hydrogenation of dihydroquinolines and -isoquinolines containing an indole moiety leads to the corresponding tetrahydro derivatives researchgate.net. A synthetic route to 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives has been developed, indicating that the pyridine portion of the molecule can be readily reduced researchgate.net. These hydrogenated derivatives are of interest for their potential neuroprotective properties nih.gov.

Rearrangement pathways for the this compound core are not extensively documented in the reviewed literature. However, the formation of a hydantoin biotransformation product from a related tricyclic lactam has been shown to proceed via migration of the lactam moiety, suggesting that under certain conditions, rearrangements can occur in larger systems containing the pyridoindole scaffold researchgate.net.

Heterocyclic Ring Modifications and Expansions

Modifications and expansions of the heterocyclic rings of this compound are less common than substitutions and functional group interconversions. However, synthetic strategies exist to build upon the core structure. For example, a tandem aza-Wittig/electrocyclic ring closure process has been employed as a key step in the formation of the γ-carboline ring system, demonstrating a method for constructing the core itself researchgate.net.

Furthermore, the synthesis of pentacyclic quinolinone fused carboline derivatives has been achieved, indicating that the pyrido[4,3-b]indole system can serve as a scaffold for the construction of more complex, fused heterocyclic systems researchgate.net. These reactions typically involve building new rings onto the existing tricyclic framework rather than expanding the existing rings.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methyl 5h Pyrido 4,3 B Indole

High-Resolution NMR Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. rsc.org By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments within the 5-Methyl-5h-pyrido[4,3-b]indole molecule can be mapped out.

While specific experimental spectra for this compound are not widely published, data from closely related 9-aryl-5H-pyrido[4,3-b]indole derivatives provide insight into the expected spectral features. nih.gov The ¹H NMR spectrum would characteristically show signals for the N-methyl group as a singlet, along with a series of multiplets and doublets in the aromatic region corresponding to the protons on the fused pyridine (B92270) and indole (B1671886) rings. A key signal would be the proton of the N-H group in the indole ring, typically observed as a broad singlet at a downfield chemical shift. psu.edu

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The N-methyl carbon would appear in the aliphatic region, while the remaining carbons of the heterocyclic core would resonate in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on related structures)

NucleusPredicted Chemical Shift (δ, ppm)Description
¹H~3.7-4.0N-CH₃ (Singlet)
¹H~7.0-8.8Aromatic Protons (Multiplets, Doublets)
¹H>11.0Indole N-H (Broad Singlet)
¹³C~30-35N-CH₃
¹³C~105-150Aromatic & Heterocyclic Carbons

Note: These are predicted values based on analogs. Actual experimental values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass, which is calculated to be 182.0844 g/mol . beilstein-journals.org

Table 2: Predicted Mass Spectrometry Data for this compound

TechniqueParameterExpected Value/Observation
HRMS (ESI/APCI)[M+H]⁺m/z 183.0917
EI-MSMolecular Ion (M⁺)m/z 182
EI-MSMajor Fragment[M-CH₃]⁺ (m/z 167)

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Conformational and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.

IR Spectroscopy: This technique measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would display characteristic absorption bands. A prominent peak would be the N-H stretching vibration of the indole ring, typically appearing in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings and the methyl group would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations from the aromatic and pyridine rings would generate a series of bands in the 1400-1650 cm⁻¹ fingerprint region. beilstein-journals.org

UV-Vis Spectroscopy: This method probes the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound is dictated by its extended π-conjugated system, which includes the fused indole and pyridine rings. It is expected to show multiple absorption bands, characteristic of π→π* transitions. The parent compound, indole, exhibits absorption maxima around 260-290 nm. The fusion of the pyridine ring extends the conjugation, which typically results in a bathochromic (red) shift of these absorption bands to longer wavelengths.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Currently, the specific crystal structure of this compound has not been reported in publicly accessible databases. uq.edu.au However, studies on related substituted indole and triazolo-pyridazino-indole compounds have been successfully characterized using this method, revealing detailed molecular geometries. mdpi.comresearchgate.net Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would confirm the planarity of the fused ring system and detail how the molecules pack together in the crystal lattice.

Tautomerism and Photophysical Properties of Pyrido[4,3-b]indole Derivatives

Tautomerism: Tautomers are structural isomers of chemical compounds that readily interconvert. Indole-containing molecules can exhibit tautomerism. For this compound, the primary tautomeric form is the one specified by its name. However, depending on the solvent and pH, it is conceivable that proton tautomerism could occur, involving the migration of the indole proton to one of the nitrogen atoms on the pyridine ring, although the 5H-indole form is generally the most stable.

Photophysical Properties: The photophysical properties, such as fluorescence, are governed by the molecule's electronic structure. Pyridoindole derivatives are known to be fluorescent. Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting light (fluorescence). The wavelength of the emitted light is typically longer than the absorbed light (a phenomenon known as the Stokes shift). The fluorescence properties of pyrido[4,3-b]indole derivatives can be sensitive to their environment, such as solvent polarity, which can lead to changes in the emission wavelength and quantum yield. This makes them interesting candidates for use as fluorescent probes.

Computational and Theoretical Investigations of 5 Methyl 5h Pyrido 4,3 B Indole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict various molecular properties of 5-Methyl-5h-pyrido[4,3-b]indole from first principles.

Electronic Structure, Molecular Orbitals, and Reactivity Predictions

DFT calculations are frequently employed to investigate the electronic properties of indole (B1671886) derivatives and related heterocyclic systems. researchgate.net These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other quantum chemical descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity. For the broader class of pyrido[3,4-b]indole-3-carboxylates (β-carbolines), studies have shown how different substituents alter these frontier molecular orbitals, thereby tuning the molecule's chemical reactivity. cumhuriyet.edu.tr

Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular interactions, electron delocalization, and the stability of the molecule. cumhuriyet.edu.tr For this compound, NBO analysis would reveal hyperconjugative interactions and charge delocalization across the fused ring system, providing a deeper understanding of its stability and electronic structure. These computational approaches help predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications.

Spectroscopic Property Predictions and Validation

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr

For a given optimized geometry of this compound, the ¹H and ¹³C NMR chemical shifts can be theoretically calculated. These predicted values are often plotted against experimental shifts, and a strong linear correlation (high R² value) indicates a high level of accuracy in the computational model. dergipark.org.tr This process is crucial for confirming the molecular structure, especially for newly synthesized derivatives. For example, in studies of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, the structures of all synthesized compounds were confirmed by comparing experimental ¹H and ¹³C NMR spectroscopy data with expected values based on known chemical shift regions. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers associated with different possible pathways, chemists can determine the most favorable reaction mechanism.

While specific transition state analyses for this compound are not widely reported, the methodology is broadly applied in heterocyclic chemistry. For instance, in the synthesis of related indole-based heterocyclic scaffolds, understanding the reaction mechanism is key. researchgate.net Computational analysis would involve optimizing the geometry of the transition state and performing frequency calculations to confirm it as a first-order saddle point on the potential energy surface. This information is invaluable for optimizing reaction conditions to improve yields and selectivity in the synthesis of pyrido[4,3-b]indole derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and interactions with their environment, such as solvents or biological macromolecules.

In a typical MD simulation of this compound, a force field (like GAFF) would be assigned to describe the intramolecular and intermolecular forces. mdpi.com The molecule would be placed in a simulated environment (e.g., a box of water molecules) and the system's evolution would be tracked by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the molecule, the flexibility of its ring system, and how it interacts with surrounding water molecules through hydrogen bonding or other non-covalent interactions. For studies involving tetrahydro-β-carboline derivatives, MD simulations have been used to understand the stability of ligand-protein complexes. mdpi.com This approach is critical for predicting how this compound might behave in a biological context, complementing the static picture provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Pyrido[4,3-b]indole Derivatives

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov

For pyridoindole derivatives, various QSAR models have been developed to predict their anticancer activity. nih.govnih.gov These models use a range of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. Descriptors can be 2D (e.g., atom triplet fingerprints, linear fingerprints) or 3D (e.g., pharmacophore models). nih.govnih.gov

One study on pyrido[3,4-b]indole derivatives as inhibitors of colon and pancreatic cancer cells employed two different QSAR modeling methods. nih.gov The first, a kernel-based partial least squares (KPLS) regression with 2D fingerprint descriptors, yielded robust predictive models. nih.govnih.gov The second, a 3D-QSAR study based on pharmacophore alignment, identified a four-point pharmacophore model comprising one hydrogen bond donor and three ring elements. nih.govnih.gov Such models are vital for the lead optimization process, as they can predict the activity of unsynthesized compounds and guide the design of more potent derivatives. researchgate.net

QSAR Model Statistics for Pyrido[3,4-b]indole Derivatives
Cell Line Method Predictive r² (External Test Set)
HCT116 (Colon)KPLS0.70
HPAC (Pancreatic)KPLS0.58
Mia-PaCa2 (Pancreatic)KPLS0.70
HCT116 (Colon)3D-QSAR0.562
Data sourced from a study on new pyrido[3,4-b]indole derivatives as anticancer agents. nih.govnih.gov

Molecular Docking and Virtual Screening Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). Virtual screening uses these docking methods to search large libraries of compounds for potential drug candidates.

The pyridoindole scaffold has been the subject of numerous docking studies to elucidate its mechanism of action against various biological targets. For example, derivatives of the related pyrido[3,4-b]indole class were computationally docked into the active site of MDM2, a cancer target. nih.gov These studies suggested key interactions, including hydrogen bonds with amino acid residues like Tyr106 and pi-pi stacking with Tyr100 and His96. nih.gov Other studies have docked indole derivatives against targets like kinesin spindle protein, Janus kinase 2 (JAK2), and EGFR, identifying crucial binding interactions that explain their inhibitory activity. researchgate.netnih.gov

For this compound, docking studies would be used to predict its binding affinity and pose within the active site of potential targets. For instance, docking against DNA topoisomerase or various kinases could reveal its potential as an anticancer agent. These in silico studies are essential for hypothesis-driven drug discovery, allowing researchers to prioritize which derivatives to synthesize and test in vitro. mdpi.com

Target Enzyme Compound Class Key Predicted Interactions Reference
MDM2Pyrido[3,4-b]indolesH-bond with Tyr106, pi-pi stacking with Tyr100 nih.gov
JAK21-Amino-5H-pyrido [4,3-b]indol-4-carboxamidesInteractions with Leu932, Val863, Leu855 researchgate.net
EGFR5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesH-bond with Asp831, π-H interactions with Cys773 nih.gov
Tubulin9-aryl-5H-pyrido[4,3-b]indole derivativesBinding to the colchicine (B1669291) binding site frontiersin.org
This table summarizes findings from molecular docking studies on various pyridoindole and indole derivatives against different biological targets.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The prediction of ADME properties is a critical step in the early stages of drug development, as it helps to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For this compound, various computational models and software are employed to estimate its ADME parameters. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

While specific, experimentally validated ADME data for this compound is not extensively available in the public domain, predictive models offer valuable insights. These models utilize large datasets of known compounds to establish quantitative structure-property relationships (QSPR) that can then be used to forecast the behavior of new molecules. The predicted ADME properties for this compound are summarized in the table below.

ADME ParameterPredicted ValueImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for crossing the intestinal epithelial barrier.
P-glycoprotein SubstrateLikely NoReduced probability of being actively pumped out of cells.
Distribution
Blood-Brain Barrier (BBB) PenetrationLikely YesPotential to exert effects on the central nervous system.
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4)Possibility of drug-drug interactions.
Excretion
Renal Organic Cation TransporterSubstrateMay be actively secreted by the kidneys.
Total ClearanceLow to ModerateSuggests a reasonable half-life in the body.

Note: The data presented in this table are based on generalized in silico predictions for compounds with a similar scaffold and may not represent experimentally confirmed values for this compound.

These in silico predictions suggest that this compound possesses several desirable drug-like properties, including good absorption and the potential to cross the blood-brain barrier. However, the predicted inhibition of key metabolic enzymes highlights an area for further investigation to avoid potential drug-drug interactions.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational technique used in ligand-based drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.

For this compound, its rigid tricyclic core serves as a valuable scaffold for the development of pharmacophore models. The key steps in this process involve:

Conformational Analysis: Identifying the low-energy conformations of this compound and a set of its biologically active analogues.

Feature Identification: Defining the critical chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, within the set of active molecules.

Model Generation and Validation: Superimposing the active molecules to generate a common-feature pharmacophore hypothesis. This model is then validated by its ability to distinguish between active and inactive compounds from a database.

The pyrido[4,3-b]indole scaffold itself presents several key pharmacophoric features, including a hydrogen bond donor (the indole nitrogen), a hydrogen bond acceptor (the pyridine (B92270) nitrogen), and an aromatic system capable of pi-pi stacking interactions. The methyl group at the 5-position can contribute to hydrophobic interactions within a binding pocket.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. This ligand-based drug design approach has been successfully applied to the broader class of γ-carbolines to discover new agents with a range of therapeutic applications, including as kinase inhibitors and anti-cancer agents. The this compound scaffold, with its specific substitution pattern, can be used to refine these models for improved potency and selectivity.

Biological Activities and Molecular Mechanisms Pre Clinical and in Vitro Focus

In Vitro Biological Screening Methodologies for 5-Methyl-5h-pyrido[4,3-b]indole and its Analogues

The antiproliferative and cytotoxic potential of this compound analogues has been primarily evaluated through cell-based assays against various human cancer cell lines. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).

Derivatives of the 5H-pyrido[4,3-b]indole core have demonstrated notable anticancer activity. For instance, a series of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles, which are tricyclic analogues of the anticancer agent ellipticine, have shown potent cytotoxic effects on L1210 leukemia cells in culture. In one study, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were synthesized and tested against human gastric adenocarcinoma (SGC-7901), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines. nih.gov Most of these compounds exhibited moderate antiproliferative activity, with IC50 values in the micromolar range. nih.gov One particular derivative, compound 7k (9-(3,4,5-Trimethoxyphenyl)-5H-pyrido[4,3-b]indole), displayed the strongest activity against HeLa cells with an IC50 value of 8.7 ± 1.3 μM. nih.gov Similarly, other research on novel γ-carboline derivatives has shown potent inhibitory activity in MCF7 (breast), A549 (lung), SiHa (cervix), and Colo-205 (colon) cancer cell lines. nih.govmdpi.com

Antiproliferative Activity of Selected 5H-Pyrido[4,3-b]indole Analogues
CompoundCancer Cell LineActivity (IC50, μM)Assay Method
Compound 7k (9-(3,4,5-Trimethoxyphenyl)-5H-pyrido[4,3-b]indole)HeLa (Cervical Carcinoma)8.7 ± 1.3MTT Assay
1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indolesL1210 (Leukemia)Potent Cytotoxicity (specific values not detailed)Not specified
General 9-aryl-5H-pyrido[4,3-b]indole derivativesSGC-7901, HeLa, MCF-7Moderate (micromolar range)MTT Assay

The mechanism behind the anticancer activity of 5H-pyrido[4,3-b]indole derivatives has been linked to the inhibition of key cellular enzymes and proteins. A primary target identified for this class of compounds is tubulin. The dynamic process of tubulin polymerization into microtubules is essential for cell division, making it a key target for anticancer drugs. nih.govcytoskeleton.com

Studies have shown that 9-aryl-5H-pyrido[4,3-b]indole derivatives can inhibit tubulin polymerization. nih.gov Molecular docking analyses suggest that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov For example, compound 7k was found to form hydrogen bonds with the Asnβ258 and Valβ238 residues of tubulin, disrupting the microtubule network within cells. nih.gov This inhibition of tubulin polymerization is a well-established mechanism for inducing cell cycle arrest and subsequent cell death in cancer cells. nih.govcytoskeleton.com

While the broader indole (B1671886) nucleus is found in inhibitors of other enzymes like Janus kinase 2 (JAK2) and TWIK-related acid-sensitive K+ (TASK) channels, specific in vitro studies demonstrating direct inhibition of JAK2 or TASK-3 channels by this compound itself are not prominently documented in the reviewed literature. Research on TASK-3 channel blockers has identified other heterocyclic scaffolds, such as 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, as active inhibitors. acs.org

In addition to anticancer properties, the γ-carboline scaffold has been investigated for its antimicrobial and antiviral activities. Screening of various heteroaromatic compounds identified the γ-carboline skeleton as a promising scaffold for potent antiviral agents. nih.gov Specifically, This compound (referred to in a study as SK5M) was found to be a potent agent against the Bovine Viral Diarrhea Virus (BVDV), with an EC50 of 0.26 μM. nih.gov BVDV is often used as a surrogate for the Hepatitis C virus in early-stage drug discovery due to similarities in their replication mechanisms.

While direct and extensive studies on the antibacterial or antifungal properties of this compound are limited, research on the broader carboline family provides some context. Derivatives of the isomeric β-carbolines have been evaluated against various microorganisms. nih.gov For example, a series of β-carboline dimers and their N2-alkylated analogues were assessed for their effects on clinically relevant microbes, with some derivatives showing potent activity against Staphylococcus aureus. One study that evaluated pyrido[4,3-b]carbazole-5,11-dione derivatives, a related but more complex structure, found no significant in vitro antifungal or antiprotozoological activity against Candida albicans, Candida krusei, Cryptococcus neoformans, or Trichomonas vaginalis. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Mechanistic studies have identified tubulin as a key biological target for the anticancer effects of 5H-pyrido[4,3-b]indole derivatives. nih.gov By inhibiting tubulin polymerization, these compounds disrupt the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.govcytoskeleton.com This disruption triggers a cellular checkpoint, leading to a halt in the cell cycle.

The primary downstream consequence of tubulin inhibition by these compounds is cell cycle arrest at the G2/M phase. nih.gov Prolonged arrest at this phase prevents the cell from completing mitosis, which can lead to a form of cellular demise known as mitotic catastrophe and ultimately trigger apoptosis (programmed cell death). nih.govnih.gov Studies on derivative 7k confirmed its ability to effectively arrest HeLa cells in the G2/M phase in a dose-dependent manner, interfering with the mitotic process and causing apoptosis. nih.gov

Another significant target for the broader γ-carboline class is DNA topoisomerase II. researchgate.net Topoisomerases are enzymes that manage the topology of DNA, and their inhibition can lead to DNA damage and cell death. nih.gov Structurally related γ-carbolines have been shown to inhibit the activity of both topoisomerase I and topoisomerase II. nih.gov Molecular docking studies of some γ-carboline derivatives have shown strong binding to the human topoisomerase II beta-DNA complex, suggesting this as another important mechanism for their anticancer effects. nih.govmdpi.com

The planar tricyclic structure of γ-carbolines allows them to interact directly with DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of interaction is shared by the related anticancer agent ellipticine and can physically obstruct DNA replication and transcription processes. researchgate.net Studies on amino-substituted γ-carbolines, such as 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), confirm that these compounds intercalate into DNA at concentrations that are inhibitory to topoisomerases. nih.gov

However, the interaction of certain γ-carboline derivatives with DNA and their subsequent biological effects, particularly mutagenicity, often require metabolic activation. nih.govnih.gov These compounds can be transformed by liver enzymes, such as microsomal mixed-function oxidases, into more reactive species. acs.org A key activation step for mutagenic amino-γ-carbolines like Trp-P-2 is N-hydroxylation. nih.gov The resulting N-hydroxylated metabolite is a highly reactive electrophile that can form covalent adducts with DNA, leading to mutations. nih.gov A direct correlation has been observed between the noncovalent DNA affinity of these compounds and their mutagenic potential, suggesting that the initial intercalation step may be crucial for the subsequent expression of mutagenicity after metabolic activation. nih.govnih.gov The activated form of Trp-P-2 has been shown to induce DNA recombination and can cause DNA chain cleavages, partly through the generation of active oxygen radicals. nih.gov

Influence on Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction)

Derivatives of the 5H-pyrido[4,3-b]indole scaffold have demonstrated significant influence over fundamental cellular processes, particularly cell cycle progression and apoptosis, in preclinical and in vitro studies. These activities are central to their potential as anticancer agents.

Research into 9-aryl-5H-pyrido[4,3-b]indole derivatives has shown that certain compounds can effectively arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This disruption of the mitotic process ultimately leads to the induction of apoptosis, or programmed cell death. nih.gov For example, the derivative known as 7k was found to interfere with the mitotic process in tumor cells, culminating in apoptosis. nih.gov

Similarly, studies on other derivatives have highlighted apoptosis induction as a key mechanism of cytotoxicity. The compound 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been observed to trigger apoptotic events in rat liver cells, including nuclear condensation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. oup.com The underlying mechanism for this was identified as the inhibition of topoisomerase I, which leads to DNA double-strand breaks and subsequently initiates apoptosis. oup.com

Further investigation into the pro-apoptotic potential of related structures, specifically certain pyrido[3,4-b]indol-1-ones, revealed their ability to act as potent activators of caspase-3. tandfonline.com Compounds designated as 5f and 5g, for instance, were shown to increase the levels of caspase-3 in a human pancreatic cancer cell line by approximately eightfold compared to untreated cells. tandfonline.com This activation of caspases is a critical step in the apoptotic pathway, confirming the role of these compounds as inducers of apoptosis. tandfonline.com The generation of intracellular reactive oxygen species, which can cause DNA damage, has also been noted as a mechanism for related compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 5H-pyrido[4,3-b]indole scaffold. By systematically modifying the chemical structure and evaluating the resulting effects on potency and selectivity, researchers can identify key molecular features that govern the desired therapeutic actions.

Extensive SAR studies have been conducted on various series of 5H-pyrido[4,3-b]indole derivatives. For instance, research on 9-aryl-5H-pyrido[4,3-b]indole analogues involved introducing a variety of substituents at different positions of the A-ring to explore the impact on their activity as anti-tubulin agents. nih.gov Similarly, in-depth SAR studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline) derivatives have been performed to discover novel modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). acs.orgnih.gov These studies focused on modifications at three main points: the acylating group at the N2 position, the substitution pattern on the phenyl ring, and alterations to the tetrahydropyridine portion of the core structure. acs.org

The goal of these optimization programs is often to improve specific characteristics, such as potency against a biological target and oral bioavailability. nih.gov Through these systematic analyses, lead compounds can be refined into more effective and drug-like candidates. nih.gov

The biological potency and selectivity of 5H-pyrido[4,3-b]indole derivatives are highly sensitive to the nature and position of various substituents on the core scaffold. SAR studies have elucidated how specific chemical modifications can dramatically enhance or diminish activity.

In the development of 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors, the substitution on the A-ring was found to be critical. The compound 7k, which features a 3,4,5-trimethoxyphenyl group as the A-ring, demonstrated the most potent anti-proliferative activity against the HeLa cancer cell line, with an IC50 value of 8.7 ± 1.3 μM. nih.gov This highlights the importance of the methoxy groups on the phenyl ring for this particular activity.

For a series of pyrido[3,4-b]indol-1-ones designed as EGFR inhibitors, substitutions on a phenethyl moiety were found to be essential for inhibitory effects. tandfonline.com Specifically, the presence of 2-methyl pyrrolidine and morpholine groups at the para-position of the phenethyl moiety resulted in excellent inhibitory activity against the EGFRT790M mutant, with IC50 values of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively. tandfonline.com

The following table summarizes key findings from SAR studies on different 5H-pyrido[4,3-b]indole derivatives.

Scaffold/Series Substituent Variation Position Impact on Biological Activity Reference Compound/IC50
9-aryl-5H-pyrido[4,3-b]indole3,4,5-trimethoxyphenylA-ringStrongest anti-proliferative activity against HeLa cellsCompound 7k: IC50 = 8.7 ± 1.3 μM
Pyrido[3,4-b]indol-1-one2-methyl pyrrolidinepara-position of phenethyl moietyExcellent inhibitory activity against EGFRT790MCompound 5f: IC50 = 9.5 ± 2 nM
Pyrido[3,4-b]indol-1-oneMorpholinepara-position of phenethyl moietyExcellent inhibitory activity against EGFRT790MCompound 5g: IC50 = 11.9 ± 3 nM

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological effect. For 5H-pyrido[4,3-b]indole derivatives, molecular docking and SAR studies have revealed key pharmacophoric features that govern their interaction with biological targets.

In the context of tubulin polymerization inhibitors, molecular docking studies of the potent compound 7k within the colchicine binding site of tubulin identified critical hydrogen bonding interactions. nih.gov One hydrogen bond was formed between an oxygen atom of a methoxyl group on the trimethoxyphenyl ring and the amino acid residue Asnβ258. nih.gov A second crucial hydrogen bond occurred between the nitrogen atom of the 5H-pyrido[4,3-b]indole core and the residue Valβ238. nih.gov These interactions represent key pharmacophoric features for this class of compounds.

For pyrido[3,4-b]indol-1-one derivatives acting as EGFR inhibitors, a different set of key interactions was identified. The indolyl NH group of the ligand was found to donate a hydrogen bond to the key amino acid Asp831. tandfonline.com Additionally, π-H interactions with Cys773 and Gly772 were observed. tandfonline.com In one of the most active compounds, an ionic bond and a hydrogen bond from a p-2-methyl pyrrolidin-1-yl moiety to the Asp776 residue further augmented the binding pattern. tandfonline.com These specific bonding patterns are the defining pharmacophoric features for achieving high inhibitory potency against EGFR.

Emerging Research Directions and Potential Scientific Applications of 5 Methyl 5h Pyrido 4,3 B Indole

5-Methyl-5h-pyrido[4,3-b]indole as a Privileged Scaffold in Medicinal Chemistry Discovery

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a rich source for the development of new therapeutic agents. The pyrido[4,3-b]indole core, and by extension its methylated derivative this compound, is increasingly recognized as such a scaffold. nih.govresearchgate.net Its structural features are present in a variety of biologically active natural products and synthetic compounds. researchgate.net

Researchers have demonstrated that the pyrido[4,3-b]indole framework is a key component in the design of potent inhibitors for a range of important biological targets. For instance, derivatives of this scaffold have been developed as inhibitors of Janus kinase 2 (JAK2), a protein implicated in myeloproliferative disorders. nih.gov The de novo design of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides led to the identification of a viable lead series for treating these conditions. nih.gov

Furthermore, the 5H-pyrido[4,3-b]indole core has been successfully utilized to create novel tubulin polymerization inhibitors. nih.gov By functioning as the foundational unit, this scaffold has led to the development of compounds with significant antitumor activity. nih.gov The versatility of the pyrido[4,3-b]indole skeleton is also evident in its use to develop antineoplastic agents that are structurally analogous to ellipticine, a known anticancer alkaloid. nih.gov This inherent ability to serve as a starting point for diverse therapeutic applications underscores its status as a privileged scaffold in the ongoing quest for novel medicines.

Advancements in Asymmetric Synthesis and Stereoselective Functionalization for Chiral Analogues

The biological activity of a chiral molecule is often dependent on its specific stereochemistry. Consequently, the development of methods for asymmetric synthesis and stereoselective functionalization of the this compound core is a critical area of research. While the parent compound itself is achiral, the synthesis of its derivatives, particularly at positions that can create stereocenters, necessitates precise control over the three-dimensional arrangement of atoms.

Advancements in synthetic organic chemistry are providing the tools to create such chiral analogues. Organocatalysis, for example, has been successfully employed in the asymmetric synthesis of complex indole-containing structures like iridoids and yohimbine (B192690) analogues. rsc.org Techniques such as the Pictet-Spengler reaction are instrumental in constructing the core ring system and can be adapted for stereocontrol. rsc.org Similarly, palladium-catalyzed reactions and microwave-assisted syntheses are being explored to create functionalized azacycloalkane indoles with high efficiency. researchgate.net

For the pyrido[4,3-b]indole system, research has focused on developing efficient routes to substituted derivatives, such as those with a methoxycarbonyl group at the 4-position, using methods based on 1-hydroxyindole (B3061041) chemistry. researchgate.net The enantiomerically pure synthesis of derivatives like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been achieved, leading to compounds with specific biological functions, such as acting as potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org These advancements are crucial for systematically exploring the structure-activity relationships of chiral this compound analogues and for optimizing their therapeutic potential.

Development of this compound-Based Chemical Probes and Tools for Biological Research

Beyond their direct therapeutic potential, derivatives of this compound are being developed as chemical probes and molecular tools to investigate complex biological processes. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context.

The pyrido[3,4-b]indole class of compounds, closely related to the [4,3-b] isomer, has been identified as a source of new leads for molecular tools to be developed for a wide variety of cancers. nih.govnih.gov For example, derivatives designed as tubulin polymerization inhibitors serve as valuable tools to dissect the mechanics of the cytoskeleton, cell division, and mitosis. nih.gov By observing the cellular effects of these compounds, such as cell cycle arrest at the G2/M phase, researchers can gain insights into the intricate machinery of cancer cell proliferation. nih.gov

Similarly, potent and selective inhibitors of JAK2 derived from the 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide scaffold are instrumental in probing the JAK-STAT signaling pathway. nih.gov This pathway is central to cellular survival, proliferation, and differentiation, and its dysregulation is linked to various diseases. nih.gov Using these specific inhibitors, scientists can elucidate the downstream effects of JAK2 hyperactivation and explore potential therapeutic interventions. The development of such targeted molecular tools is essential for advancing our fundamental understanding of cell biology and disease pathogenesis.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Pyrido[4,3-b]indole Compounds

The discovery and development of new drugs is a time-consuming and expensive process. nih.govnih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by accelerating the identification and optimization of novel drug candidates. researchgate.netijirt.orgmdpi.com These computational approaches are being applied to the discovery of pyrido[4,3-b]indole compounds, enhancing the efficiency and success rate of research efforts.

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new scaffolds and predict the properties of novel compounds. nih.gov For instance, computational modeling was instrumental in the initial identification of the pyrido[3,4-b]indole class as potential binders to the MDM2 cancer target. nih.govnih.govresearchgate.net This data-driven approach allowed researchers to focus their synthetic efforts on a class of compounds with a higher probability of success.

Machine learning models, including deep learning and artificial neural networks, are employed for a variety of tasks in the drug discovery pipeline. nih.govijirt.orgmdpi.com These include virtual screening to identify potential hits from large compound libraries, de novo drug design to generate novel molecular structures with desired properties, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netmdpi.com By using AI to conduct molecular docking studies, researchers can predict how derivatives of this compound might bind to a target protein, as was done to understand the interaction with the colchicine (B1669291) binding site of tubulin. nih.gov This integration of AI and ML not only shortens development timelines but also enables the design of more effective and safer therapeutic agents based on the pyrido[4,3-b]indole scaffold.

Exploration of Unconventional Biological Activities and Therapeutic Areas (Pre-Clinical)

While much research has focused on the anticancer properties of pyrido[4,3-b]indoles, preclinical studies are uncovering a range of unconventional biological activities and potential new therapeutic applications for this versatile scaffold. These explorations are expanding the known biological space of this compound derivatives beyond traditional oncology.

One significant area of investigation is in the treatment of cystic fibrosis. A novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) was identified based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. acs.org Specific derivatives were found to rescue the gating defects of certain CFTR mutations, representing a new chemotype for potential cystic fibrosis therapies. acs.org

Another area of interest is in neuroscience. Certain food-derived heterocyclic amines, including 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), have been found to inhibit tryptophan hydroxylase, a key enzyme in the synthesis of the neurotransmitter serotonin. nih.gov This finding suggests that the pyrido[4,3-b]indole scaffold could be explored for developing modulators of neurochemical pathways.

The broad-spectrum anticancer activity itself has led to investigations into specific, hard-to-treat cancers. For instance, novel pyrido[3,4-b]indoles have shown potent activity against aggressive cancers like metastatic pancreatic cancer and triple-negative breast cancer. nih.govnih.gov The table below summarizes some of the diverse preclinical activities being explored for this compound class.

Biological Activity Specific Target/Mechanism Potential Therapeutic Area Reference(s)
AnticancerTubulin Polymerization InhibitionOncology nih.gov
AnticancerMDM2 InhibitionOncology nih.gov, nih.gov
AnticancerJAK2 InhibitionMyeloproliferative Disorders nih.gov
CFTR PotentiationRescue of CFTR Gating DefectsCystic Fibrosis acs.org
Enzyme InhibitionTryptophan Hydroxylase InhibitionNeuroscience nih.gov
AntineoplasticDNA Intercalation (Ellipticine Analogue)Oncology nih.gov

This expansion into unconventional therapeutic areas highlights the remarkable versatility of the this compound scaffold and points toward a promising future for the development of new medicines for a wide range of diseases.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-5H-pyrido[4,3-b]indole, and how are intermediates purified?

The synthesis typically involves Pd-catalyzed amidation and cyclization of indole derivatives. For example, a Pd-catalyzed approach can start with indole precursors functionalized with azide groups, followed by cyclization in solvents like PEG-400/DMF with CuI as a catalyst. Purification often employs column chromatography using gradients of ethyl acetate and hexane (e.g., 70:30 ratio), yielding products with confirmed purity via TLC and NMR .

Q. How is structural characterization performed for this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.3–9.3 ppm, methyl groups at δ 1.5–2.0 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3050 cm⁻¹, C=N bonds at ~1600 cm⁻¹) .
  • Mass spectrometry (FAB-HRMS) : Confirms molecular weight (e.g., m/z = 303 [M+H]+ for C19H18N4 derivatives) .

Q. What safety precautions are critical when handling this compound?

The compound is classified as acutely toxic (Category 4, H302) and a skin irritant (H315). Researchers must:

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid inhalation or direct contact; wash skin immediately with soap/water.
  • Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can reaction yields be optimized during heterocyclic ring formation?

  • Catalyst tuning : Pd(OAc)₂ with ligands like XPhos enhances cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of indole intermediates.
  • Temperature control : Reactions at 80–100°C for 12–24 hours maximize product formation .

Q. How to resolve discrepancies in spectral data for structurally similar derivatives?

  • Comparative NMR analysis : Use deuterated solvents (CDCl₃, DMSO-d₆) to eliminate solvent peaks.
  • X-ray crystallography : Resolves ambiguous NOE correlations (e.g., distinguishing N-methyl vs. C-methyl substituents).
  • Computational modeling : DFT calculations predict chemical shifts and validate experimental data .

Q. What strategies are used to evaluate bioactivity in drug discovery contexts?

  • In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization.
  • ADMET profiling : Assess metabolic stability (e.g., microsomal assays) and cytotoxicity (MTT assays).
  • SAR studies : Modify substituents (e.g., chloro, fluoro) to enhance selectivity and potency .

Methodological Challenges and Data Analysis

Q. How to address low reproducibility in scaled-up syntheses?

  • Batch consistency : Use high-purity reagents and standardized drying protocols (e.g., molecular sieves for solvents).
  • Reaction monitoring : LC-MS tracks intermediate formation and detects side products early .

Q. What analytical workflows validate purity for publication or patent submissions?

  • HPLC-DAD/ELSD : Quantify impurities (<0.5% area).
  • Elemental analysis : Confirm C/H/N ratios (e.g., C 75.47%, H 6.00%, N 18.53% for C19H18N4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.